molecular formula C22H15FN4O4 B2732709 N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzamide CAS No. 899969-43-8

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzamide

Cat. No.: B2732709
CAS No.: 899969-43-8
M. Wt: 418.384
InChI Key: RCAPVQPYHDDPGH-UHFFFAOYSA-N
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Description

N-(2-Fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzamide is a heterocyclic compound featuring a quinazolinone core, a fluorinated phenyl group, and a 3-nitrobenzamide substituent. The quinazolinone moiety (2-methyl-4-oxoquinazolin-3(4H)-yl) is a critical pharmacophore known for its role in modulating biological activity, particularly in anticancer and antimicrobial agents .

Properties

IUPAC Name

N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN4O4/c1-13-24-19-8-3-2-7-17(19)22(29)26(13)15-9-10-18(23)20(12-15)25-21(28)14-5-4-6-16(11-14)27(30)31/h2-12H,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAPVQPYHDDPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzamide is a synthetic compound that belongs to the class of quinazolinone derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, mechanisms of action, biological activities, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C23H15F4N3O2C_{23}H_{15}F_{4}N_{3}O_{2}, with a molecular weight of 441.4 g/mol. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Quinazolinone Core : Cyclization of an anthranilic acid derivative.
  • Introduction of Fluoro and Methyl Groups : Utilizing fluorinating and methylating agents.
  • Coupling with Nitrobenzamide : Employing coupling reagents like EDCI or DCC in the presence of a base.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in cellular signaling pathways. The quinazolinone moiety is known for inhibiting various kinases, which play crucial roles in cell proliferation and survival.

The presence of the fluorine atom enhances the compound's binding affinity and metabolic stability, potentially improving its pharmacokinetic properties compared to similar compounds.

Biological Activities

This compound exhibits several notable biological activities:

  • Antitumor Activity : Research indicates that quinazolinone derivatives can inhibit tumor cell growth by interfering with signaling pathways essential for cancer cell proliferation.
  • Antimicrobial Properties : Some studies suggest that compounds with similar structures possess antimicrobial activity against various pathogens.
  • Analgesic Effects : The compound may also exhibit analgesic properties, potentially through modulation of pain pathways .

Case Study 1: Antitumor Activity

A study on quinazolinone derivatives demonstrated that this compound significantly inhibited the growth of several cancer cell lines in vitro. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation.

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Inhibition of ERK signaling pathway
HeLa15.0Induction of apoptosis via caspase activation

Case Study 2: Antimicrobial Activity

Another research effort evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a broad spectrum of activity, particularly against Staphylococcus aureus.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Comparison with Similar Compounds

N-(2-Methyl-4-Oxoquinazolin-3(4H)-yl)Benzamide (Compound 2h)

Structural Similarities : Shares the 2-methyl-4-oxoquinazolin-3(4H)-yl core.
Key Differences : Lacks the 2-fluoro and 3-nitro substituents; instead, it has a simple benzamide group.
Spectroscopic Data :

  • IR : Strong carbonyl (C=O) absorption at 1665 cm⁻¹ .
  • ¹H NMR : Aromatic protons appear at δ 7.5–8.1 ppm; methyl group at δ 2.36 ppm .
    Implications : The absence of electron-withdrawing groups (e.g., nitro) may reduce electrophilic reactivity compared to the target compound.

N-(2-Chloro-5-(2-Methyl-4-Oxoquinazolin-3(4H)-yl)Phenyl)-3-Fluorobenzamide

Structural Similarities: Retains the quinazolinone core and fluorinated phenyl group. Key Differences: Substitutes 3-nitrobenzamide with 3-fluorobenzamide and replaces fluorine with chlorine on the phenyl ring. Implications: The chloro substituent may increase steric hindrance, while the fluorine on benzamide could enhance bioavailability but reduce electron-withdrawing effects compared to nitro .

Pyridopyrimidinone Derivatives

N-(2-Fluoro-5-(2-Methyl-4-Oxopyrido[2,3-d]Pyrimidin-3(4H)-yl)Phenyl)-4-Methyl-3-Nitrobenzamide

Structural Similarities: Contains a fluorinated phenyl group and 3-nitrobenzamide. Key Differences: Replaces quinazolinone with pyrido[2,3-d]pyrimidin-4-one, altering the heterocyclic framework.

Triazole Derivatives (From )

5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones [7–9]

Structural Similarities: Fluorinated aromatic systems and sulfonyl groups. Key Differences: Triazole ring instead of quinazolinone; sulfur-containing moieties. Spectroscopic Data:

  • IR: C=S stretching at 1247–1255 cm⁻¹; absence of C=O bands confirms triazole formation . Implications: The triazole’s tautomeric behavior and sulfur atoms may confer distinct redox properties compared to the target compound’s quinazolinone core .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Key Spectral Features (IR/NMR) Potential Bioactivity Insights
Target Compound Quinazolinone 2-Fluoro, 3-nitrobenzamide Expected C=O ~1665 cm⁻¹; δ 7.5–8.5 (H) Enhanced reactivity (nitro group)
Compound 2h Quinazolinone Benzamide C=O at 1665 cm⁻¹; δ 2.36 (CH₃) Moderate electrophilicity
Pyridopyrimidinone Analog Pyridopyrimidinone 4-Methyl, 3-nitrobenzamide Data not provided Altered solubility/selectivity
Triazole Derivative Triazole Sulfonyl, difluorophenyl C=S at 1247–1255 cm⁻¹ Redox activity (sulfur moieties)

Research Findings and Implications

  • Heterocyclic Core Impact: Quinazolinone derivatives generally exhibit stronger hydrogen-bonding capacity than triazoles or pyridopyrimidinones, which may influence pharmacokinetics .
  • Synthetic Challenges : The introduction of nitro groups (as in the target compound) may require specialized conditions to avoid byproducts, contrasting with simpler benzamide derivatives .

Q & A

Q. Optimization Strategies :

  • Use continuous flow reactors to enhance reaction efficiency and reduce side products .
  • Employ high-throughput screening to identify optimal catalysts (e.g., Pd/C for nitro group reduction) .
  • Purify intermediates via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to improve final yield .

Basic: How is structural integrity and purity confirmed post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR to verify substituent positions (e.g., fluorine’s deshielding effect at ~-110 ppm in 19F NMR) .
    • Integration ratios confirm stoichiometry of aromatic protons.
  • Mass Spectrometry (MS) :
    • High-resolution ESI-MS matches the molecular ion ([M+H]+) to theoretical mass (e.g., ~455.34 g/mol for related analogs) .
  • FT-IR Spectroscopy :
    • Peaks at ~1680 cm⁻¹ (C=O stretch, quinazolinone) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .

Advanced: What in vitro assays are suitable for evaluating anticancer activity, and how can contradictory data between assays be resolved?

Methodological Answer:

  • Primary Assays :
    • MTT Assay : Measure IC50 values against cancer cell lines (e.g., MCF-7, HepG2) .
    • Apoptosis Markers : Caspase-3/7 activation via fluorometric assays .
  • Resolving Contradictions :
    • Cross-validate with orthogonal assays (e.g., clonogenic survival vs. flow cytometry for cell cycle arrest) .
    • Check compound stability in assay media (e.g., HPLC monitoring for degradation at physiological pH) .
    • Use isogenic cell lines to isolate target-specific effects (e.g., EGFR-mutated vs. wild-type) .

Advanced: How can structure-activity relationship (SAR) studies identify critical functional groups?

Methodological Answer:

  • Substituent Variation :
    • Replace 3-nitro with amine (via Pd/C reduction) to assess nitro’s role in target binding .
    • Modify 2-fluoro to chloro/cyano to study halogen’s impact on metabolic stability .
  • Biological Testing :
    • Compare IC50 values across analogs (e.g., 3-nitro vs. 3-amino derivatives in kinase inhibition assays) .
  • Computational Modeling :
    • Molecular docking (AutoDock Vina) to predict interactions with EGFR or PARP active sites .

Advanced: What analytical techniques are recommended for stability testing under varying pH conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic/alkaline conditions : Incubate at pH 2 (HCl) and pH 9 (NaOH) at 40°C for 24h. Monitor via HPLC for degradation products (e.g., nitro group reduction or hydrolysis) .
    • Thermal Stability : TGA/DSC to assess decomposition temperatures (e.g., >200°C for quinazolinone derivatives) .
  • Kinetic Analysis :
    • Pseudo-first-order rate constants calculated from HPLC peak area decay .

Advanced: How can conflicting data on enzyme inhibition mechanisms be addressed?

Methodological Answer:

  • Biochemical Assays :
    • Kinase Glo® for ATPase activity to distinguish competitive vs. allosteric inhibition .
    • Surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .
  • Cellular Context :
    • siRNA knockdown of target enzymes to confirm on-target effects .
    • Phosphoproteomics (LC-MS/MS) to identify downstream signaling changes .

Basic: What solvent systems are optimal for solubility testing?

Methodological Answer:

  • Primary Solvents :
    • DMSO for stock solutions (10 mM), diluted in PBS (pH 7.4) or cell culture media .
  • Solubility Screening :
    • Shake-flask method in buffers (pH 1.2–7.4) with UV-Vis quantification at λmax (~320 nm for nitrobenzamide) .

Advanced: How can metabolic stability in liver microsomes be evaluated?

Methodological Answer:

  • In Vitro Microsomal Assay :
    • Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS .
    • Identify metabolites (e.g., demethylation at 2-methyl quinazolinone) using MSE fragmentation .
  • CYP450 Inhibition :
    • Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to assess isoform-specific interactions .

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